2-(2-amino-4-ethyl-6-oxo-1,6-dihydropyrimidin-1-yl)-N-[(4-chlorophenyl)methyl]acetamide
Description
This compound features a dihydropyrimidinone core substituted with an ethyl group at position 4, an amino group at position 2, and an acetamide moiety linked to a 4-chlorobenzyl group. While direct biological data for this compound are absent in the provided evidence, its analogs in the dihydropyrimidinone and acetamide families have been studied for synthetic accessibility and physicochemical properties .
Properties
IUPAC Name |
2-(2-amino-4-ethyl-6-oxopyrimidin-1-yl)-N-[(4-chlorophenyl)methyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClN4O2/c1-2-12-7-14(22)20(15(17)19-12)9-13(21)18-8-10-3-5-11(16)6-4-10/h3-7H,2,8-9H2,1H3,(H2,17,19)(H,18,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRUNDGYZLPEFEG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=O)N(C(=N1)N)CC(=O)NCC2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClN4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.77 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-amino-4-ethyl-6-oxo-1,6-dihydropyrimidin-1-yl)-N-[(4-chlorophenyl)methyl]acetamide typically involves multiple steps. One common route starts with the preparation of the pyrimidine core, followed by the introduction of the amino, ethyl, and oxo groups. The final step involves the acylation of the pyrimidine derivative with 4-chlorobenzyl acetamide under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced techniques such as continuous flow chemistry and automated synthesis platforms. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
2-(2-amino-4-ethyl-6-oxo-1,6-dihydropyrimidin-1-yl)-N-[(4-chlorophenyl)methyl]acetamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The oxo group can be reduced to form hydroxyl derivatives.
Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO_4) and hydrogen peroxide (H_2O_2).
Reduction: Reducing agents such as sodium borohydride (NaBH_4) and lithium aluminum hydride (LiAlH_4) are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products
Oxidation: Nitro derivatives.
Reduction: Hydroxyl derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Antibacterial Activity
Pyrimidine derivatives have been extensively studied for their antibacterial properties. The compound has shown promising activity against various bacterial strains. A study highlighted that derivatives of pyrimidine exhibited significant inhibition against Escherichia coli and Staphylococcus aureus, suggesting that modifications to the pyrimidine structure can enhance antibacterial efficacy .
Antifungal Properties
Research indicates that certain pyrimidine compounds possess antifungal activities. The compound's structure allows it to potentially inhibit fungal growth, making it a candidate for further investigation in treating fungal infections. A comparative study showed that similar derivatives had notable antifungal effects, which could be extrapolated to this compound .
Anticancer Potential
Pyrimidine derivatives are known to exhibit anticancer properties through various mechanisms, including the inhibition of DNA synthesis and modulation of cell cycle progression. The compound's structural features suggest it may interact with specific targets involved in cancer cell proliferation. QSAR (Quantitative Structure–Activity Relationship) studies have indicated that modifications to the pyrimidine ring can lead to enhanced anticancer activity .
Inhibitors of Enzymatic Activity
The compound has been included in screening libraries aimed at identifying inhibitors of serine proteases and other enzymes relevant to disease pathology . Its potential as a lead compound in drug discovery is supported by its inclusion in libraries targeting various diseases, including cancer and infectious diseases.
Structure–Activity Relationship Studies
The exploration of structure–activity relationships (SAR) for this compound provides insights into how different substituents affect biological activity. Studies have shown that variations in the amino and acetamide groups can significantly alter the pharmacological profile of pyrimidine derivatives .
Case Studies
Mechanism of Action
The mechanism of action of 2-(2-amino-4-ethyl-6-oxo-1,6-dihydropyrimidin-1-yl)-N-[(4-chlorophenyl)methyl]acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds share structural motifs with the target molecule, enabling comparisons of synthesis, substituent effects, and physicochemical properties:
Structural and Functional Group Analysis
- Core Heterocycle: The target compound’s dihydropyrimidinone core differs from thiopyrimidinones (e.g., .4) and benzothiazoles (). The presence of a thioether (S-linkage) in thiopyrimidinones may enhance lipophilicity compared to the amino-substituted dihydropyrimidinone in the target compound .
- The N-(4-chlorobenzyl)acetamide in the target compound contrasts with N-(4-chlorophenyl)acetamide in (Compound 4). The benzyl linker may improve membrane permeability compared to direct aryl attachment .
Physicochemical Properties
- Melting Points: The thiopyrimidinone derivative (.4) exhibits a high melting point (>282°C), likely due to strong hydrogen bonding (NHCO and NH-3 groups) and crystallinity. The target compound’s melting point may be lower due to the absence of a thioether and presence of a flexible benzyl group .
- NMR Signatures: The target’s 2-amino group would likely produce a broad singlet near δ 5–6 ppm (similar to NH-3 in .4), while the 4-chlorobenzyl group would show aromatic protons near δ 7.3–7.6 ppm (cf. .4) .
Biological Activity
The compound 2-(2-amino-4-ethyl-6-oxo-1,6-dihydropyrimidin-1-yl)-N-[(4-chlorophenyl)methyl]acetamide , a derivative of dihydropyrimidinone, has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, research findings, and case studies.
Chemical Structure and Properties
This compound features a complex structure characterized by:
- A dihydropyrimidinone core
- An amino group
- An ethyl substituent
- A chlorophenyl group
The molecular formula is with a molecular weight of 316.35 g/mol. Its structural complexity allows for diverse interactions with biological targets, which is crucial for its pharmacological potential.
Biological Activity Overview
Research indicates that compounds with similar structures exhibit various biological activities, including:
- Antiviral properties
- Anticancer effects
- Enzyme inhibition
Antiviral Activity
Studies have shown that pyrimidine derivatives can inhibit viral replication. For instance, related compounds have been tested against various viruses, demonstrating significant antiviral activity. Specific assays have indicated that certain derivatives can inhibit the activity of viral RNA polymerases with IC50 values in the low micromolar range .
Anticancer Activity
In vitro studies have assessed the cytotoxic effects of similar compounds on cancer cell lines. For example, one study reported that certain dihydropyrimidinone derivatives exhibited IC50 values ranging from 6.7 µg/mL to over 20 µg/mL against CCRF-CEM leukemia cells . The structure-activity relationship (SAR) suggests that modifications to the core structure can enhance anticancer efficacy.
Table 1: Summary of Biological Activities
| Activity Type | Assay Type | IC50 Value (µM) | Reference |
|---|---|---|---|
| Antiviral | Viral RNA Polymerase | 0.35 | |
| Anticancer | CCRF-CEM Cells | 6.7 - >20 | |
| Enzyme Inhibition | Various Enzymes | Varies |
Case Study 1: Antiviral Efficacy
In a study examining the antiviral efficacy of pyrimidine derivatives, the compound demonstrated significant inhibition of viral replication in cell cultures infected with hepatitis C virus (HCV). The results indicated an IC50 value of approximately 32 µM, suggesting moderate antiviral activity compared to other known inhibitors .
Case Study 2: Anticancer Potential
A series of analogs derived from dihydropyrimidinones were evaluated for their anticancer properties against several cancer cell lines. The compound exhibited promising results in inhibiting cell proliferation, particularly in leukemia models, with further optimization leading to enhanced potency .
The mechanism by which this compound exerts its biological effects is believed to involve interaction with specific molecular targets such as:
- Enzymes involved in nucleic acid synthesis
- Receptors associated with cellular signaling pathways
Further studies are needed to elucidate the precise interactions and pathways involved.
Q & A
Basic Research Questions
Q. What are the validated synthetic routes for this compound, and how can reaction yields be optimized?
- Methodology : Multi-step synthesis typically involves coupling the dihydropyrimidinone core with the chlorophenylmethylacetamide moiety via nucleophilic substitution or condensation reactions. Evidence from analogous compounds (e.g., pyrimidin-2-yl thioacetamides) shows yields can be optimized using polar aprotic solvents (e.g., DMF) at 60–80°C with catalytic bases like triethylamine .
- Key Parameters : Monitor reaction progress via TLC or HPLC. Yields >75% are achievable with strict control of stoichiometry and exclusion of moisture .
Q. Which spectroscopic techniques are most effective for characterizing structural integrity?
- Methodology :
- 1H NMR : Assign peaks for the dihydropyrimidinone NH (δ ~12.5 ppm), acetamide NH (δ ~10.1 ppm), and aromatic protons (δ 7.3–7.6 ppm) in DMSO-d6 .
- Elemental Analysis : Confirm purity by matching calculated vs. observed C, H, N, S percentages (e.g., ±0.3% deviation acceptable) .
- Mass Spectrometry : Use ESI-MS to detect [M+H]+ ions and verify molecular weight .
Q. How can experimental design improve synthesis scalability?
- Methodology : Apply factorial design (e.g., 2^k designs) to test variables like solvent polarity, temperature, and catalyst concentration. For example, highlights the use of response surface methodology (RSM) to minimize side reactions and maximize yield .
Advanced Research Questions
Q. What computational strategies predict the compound’s binding affinity to biological targets?
- Methodology :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., kinases) using crystal structures from the PDB.
- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes.
- Quantum Mechanics : Calculate charge distribution of the dihydropyrimidinone ring to identify electrophilic hotspots for covalent binding .
Q. How to resolve contradictions in spectral data (e.g., unexpected NMR splitting)?
- Methodology :
- Variable Temperature NMR : Determine if dynamic effects (e.g., rotamerization) cause peak splitting.
- 2D NMR (COSY, HSQC) : Resolve overlapping signals by correlating 1H-1H and 1H-13C couplings .
- X-ray Crystallography : Use SHELX for absolute configuration verification if crystalline material is available .
Q. What in vitro assays are suitable for evaluating its pharmacokinetic properties?
- Methodology :
- Solubility : Perform shake-flask experiments in PBS (pH 7.4) and simulate intestinal fluid .
- Metabolic Stability : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS/MS.
- CYP Inhibition : Screen against CYP3A4/2D6 isoforms using fluorogenic substrates .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
